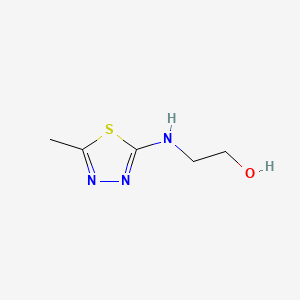
4-(Cyclohexanecarbonyl)thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexanecarbonyl)thiobenzaldehyde is an organic compound that belongs to the class of thioaldehydes Thioaldehydes are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the thermolysis of alkyl thiosulphinates, which generates thiobenzaldehyde that can be further modified . Another approach involves the use of phosphorus-containing sulfur reagents, such as phosphorus decasulfide (P4S10), to convert carbonyl groups to thiocarbonyl groups .
Industrial Production Methods
Industrial production methods for 4-(Cyclohexanecarbonyl)thiobenzaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexanecarbonyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as Grignard reagents for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocarbonyl group can yield sulfoxides or sulfones, while reduction can regenerate the original carbonyl compound.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexanecarbonyl)thiobenzaldehyde has several scientific research applications:
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexanecarbonyl)thiobenzaldehyde involves its interaction with nucleophiles, both in chemical and biological contexts. The thiocarbonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, proteins, and other biological molecules. This reactivity can be harnessed to study biochemical pathways and develop new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiobenzaldehyde: A simpler thioaldehyde with similar reactivity but lacking the cyclohexanecarbonyl group.
Cyclohexanecarboxylic acid: Contains a carboxyl group instead of a thiocarbonyl group, leading to different reactivity and applications.
Uniqueness
4-(Cyclohexanecarbonyl)thiobenzaldehyde is unique due to the presence of both a cyclohexanecarbonyl group and a thiocarbonyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thioaldehydes .
Eigenschaften
Molekularformel |
C14H16OS |
|---|---|
Molekulargewicht |
232.34 g/mol |
IUPAC-Name |
4-(cyclohexanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H16OS/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h6-10,12H,1-5H2 |
InChI-Schlüssel |
MBPYPEBXIRVODW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)


